

# peer-reviewed methods for the characterization of 1,2,3,4-Tetrahydrocarbazole

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## Compound of Interest

Compound Name: 1,2,3,4-Tetrahydrocarbazole

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## A Comparative Guide to the Characterization of 1,2,3,4-Tetrahydrocarbazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of peer-reviewed methods for the characterization of **1,2,3,4-Tetrahydrocarbazole**, a significant heterocyclic scaffold in medicinal chemistry. The following sections detail the experimental data and methodologies for various analytical techniques, offering a valuable resource for its identification and quality control.

### Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **1,2,3,4-Tetrahydrocarbazole** is presented below.

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>13</sub> N	[1][2]
Molecular Weight	171.24 g/mol	[1][2]
CAS Number	942-01-8	[1][2]
Melting Point	116-118 °C	[3]
Appearance	White or cream crystalline powder	[2]
Solubility	Soluble in methanol, chloroform, ethyl acetate	[3][4]
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 300 MHz)	δ (ppm): 7.64 (br s, 1H, NH), 7.49 (m, 1H), 7.29 (m, 1H), 7.08-7.71 (br m, 2H), 2.74 (br t, J=6 Hz, 4H), 1.86-1.99 (br m, 4H)	[3]
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 75 MHz)	δ (ppm): 134.66, 133.30, 126.82, 119.96, 118.12, 116.81, 109.61, 108.98, 22.42, 22.32, 22.20, 20.05	[3]
Mass Spectrum (EI)	m/z (%): 171 (M <sup>+</sup> , 79), 170 (24), 143 (100), 142 (4), 115 (7)	[5]
FTIR (neat, cm <sup>-1</sup> )	3401 (N-H stretch), 2928, 2848 (C-H stretch), 1470, 1305, 1235, 739	[3]
UV-Vis (Methanol)	λ <sub>max</sub> (log ε): 234 (4.5), 285 (3.8), 293 (3.7)	[6]
Elemental Analysis	Calculated: C, 84.17%; H, 7.65%; N, 8.18%. Found: C, 82.87%; H, 7.53%; N, 7.84%	[3]

## Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the chemical structure of **1,2,3,4-Tetrahydrocarbazole** by analyzing the magnetic properties of its atomic nuclei.
- Instrumentation: A 300 MHz or 400 MHz NMR spectrometer.[\[3\]](#)[\[5\]](#)
- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).[\[5\]](#)[\[7\]](#)
- $^1\text{H}$  NMR Protocol:
  - Acquire the spectrum at a frequency of 300 MHz.[\[3\]](#)
  - Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).
  - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
  - Process the data by applying Fourier transformation, phase correction, and baseline correction.
  - Reference the spectrum to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm).
- $^{13}\text{C}$  NMR Protocol:
  - Acquire the spectrum at a frequency of 75 MHz.[\[3\]](#)
  - Employ proton decoupling to simplify the spectrum.
  - Set the spectral width to cover the expected carbon chemical shift range (typically 0-150 ppm).

- Use a sufficient number of scans to obtain a good signal-to-noise ratio, which may be significantly more than for  $^1\text{H}$  NMR.
- Process the data similarly to the  $^1\text{H}$  NMR spectrum.
- Reference the spectrum to the solvent peak ( $\text{CDCl}_3$ :  $\delta$  77.16 ppm).

## 2. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of **1,2,3,4-Tetrahydrocarbazole**.
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.[\[2\]](#)[\[5\]](#)
- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or dichloromethane.
- GC-MS Protocol:
  - Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the sample solution into the GC inlet.
  - Use a suitable capillary column (e.g., a non-polar column like DB-5ms) for separation.
  - Set the oven temperature program to elute the compound of interest. A typical program might start at 100  $^\circ\text{C}$ , ramp to 250  $^\circ\text{C}$  at 10  $^\circ\text{C}/\text{min}$ , and hold for 5 minutes.
  - The eluent from the GC is directed into the MS.
  - Acquire mass spectra in the EI mode, typically at 70 eV.[\[5\]](#)
  - Scan a mass range of  $m/z$  40-400.

## 3. Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the functional groups present in **1,2,3,4-Tetrahydrocarbazole** based on the absorption of infrared radiation.

- Instrumentation: An FTIR spectrometer.
- Sample Preparation (KBr Wafer Method):[\[2\]](#)
  - Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
  - Grind the mixture to a fine, uniform powder.
  - Press the powder into a thin, transparent pellet using a hydraulic press.
- FTIR Protocol:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Record the spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ .
  - Acquire a background spectrum of the empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

#### 4. High-Performance Liquid Chromatography (HPLC)

- Objective: To assess the purity of **1,2,3,4-Tetrahydrocarbazole** and for quantitative analysis.
- Instrumentation: An HPLC system equipped with a UV detector.
- Method: A reverse-phase HPLC method is commonly used.[\[8\]](#)[\[9\]](#)
- Chromatographic Conditions:
  - Column: Newcrom R1 or a similar C18 column.[\[8\]](#)[\[9\]](#)
  - Mobile Phase: A mixture of acetonitrile (MeCN) and water. Phosphoric acid is added to control the pH. For MS-compatible methods, formic acid should be used instead of phosphoric acid.[\[8\]](#)[\[9\]](#)
  - Detection: UV detection at a wavelength corresponding to an absorbance maximum of the compound (e.g., 234 nm or 285 nm).

- Protocol:
  - Prepare a standard solution of **1,2,3,4-Tetrahydrocarbazole** of known concentration in the mobile phase.
  - Prepare the sample solution by dissolving a known amount of the sample in the mobile phase.
  - Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
  - Inject the standard and sample solutions.
  - Monitor the chromatogram and determine the retention time and peak area of the analyte. Purity can be assessed by the presence of any impurity peaks.

## 5. UV-Visible Spectroscopy

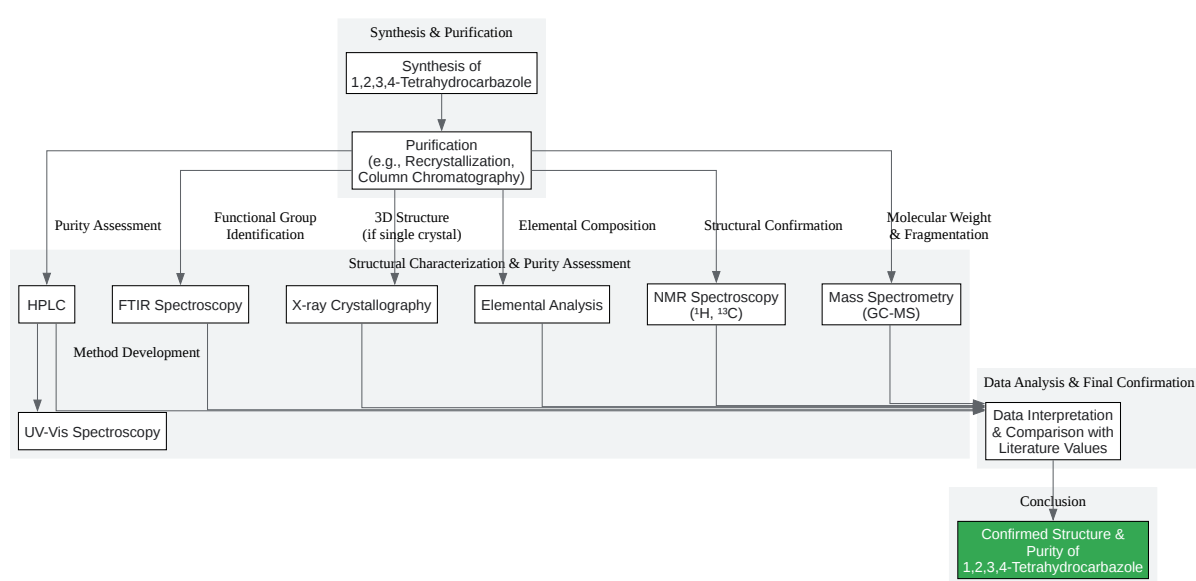
- Objective: To determine the wavelengths of maximum absorbance of **1,2,3,4-Tetrahydrocarbazole**, which is useful for quantitative analysis and as a detection parameter in other methods like HPLC.
- Instrumentation: A UV-Visible spectrophotometer.
- Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as methanol or ethanol.
- Protocol:
  - Fill a quartz cuvette with the solvent to be used as a blank.
  - Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
  - Fill another quartz cuvette with the sample solution.
  - Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over a range of approximately 200-400 nm.[6]

## 6. X-ray Crystallography

- Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice of **1,2,3,4-Tetrahydrocarbazole**.
- Crystal Growth: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a methanol solution.[\[4\]](#)
- Data Collection and Structure Refinement:
  - A suitable single crystal is mounted on a goniometer.
  - X-ray diffraction data are collected at a specific temperature (e.g., 293 K).[\[10\]](#)
  - The crystal structure is solved and refined using appropriate software (e.g., SHELXS97).[\[10\]](#)
  - The final structure provides information on bond lengths, bond angles, and intermolecular interactions. The crystal structure of 2,3,4,9-Tetrahydro-1H-carbazole has been reported to be stabilized by intermolecular N—H $\cdots$  $\pi$  and C—H $\cdots$  $\pi$  interactions.[\[4\]](#)

## Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the comprehensive characterization of **1,2,3,4-Tetrahydrocarbazole**.



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Caption: Characterization workflow for **1,2,3,4-Tetrahydrocarbazole**.



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